![molecular formula C9H6F3N3S B6336152 5-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol, 95% CAS No. 911135-63-2](/img/structure/B6336152.png)

5-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol (TFMTT) is an important organic compound with a wide range of applications in the scientific research field. TFMTT is widely used in laboratory experiments due to its unique properties, such as its high solubility in organic solvents and its ability to form strong hydrogen bonds. This compound is also known as 5-Trifluoromethyl-phenyl-1,2,4-triazole-3-thiol, 5-TFMTT, or 5-TFM-TT. TFMTT has been studied extensively for its ability to interact with other molecules, as well as its potential applications in a variety of scientific fields.

Applications De Recherche Scientifique

Anticancer Activity

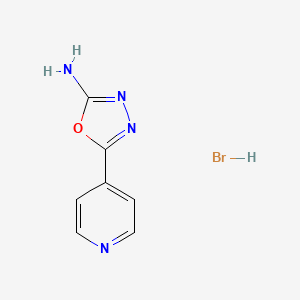

Oxadiazoles, including our compound of interest, have garnered attention for their broad-spectrum activity. In a study by Ahsan et al., a series of eleven 5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines were synthesized and tested against various cancer cell lines . Notably, N-(4-(Trifluoromethyl)phenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (6h) demonstrated significant anticancer effects, particularly against melanoma, leukemia, colon, lung, CNS, ovarian, renal, breast, and prostate cancer cells. It outperformed imatinib in terms of growth inhibition across multiple cell lines.

Insecticide Synthesis

Interestingly, 5-amino-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile (APPC) serves as an essential intermediate in the synthesis of the insecticide Fipronil , widely used for insect control globally . The trifluoromethyl group contributes to its pharmacological activity.

Structure-Activity Relationship (SAR) Studies

The inclusion of a -CF3 group in the para-position of the phenolic ring enhances the potency of certain compounds. For instance, it increases the inhibitory effect on 5-hydroxytryptamine (5-HT) uptake .

Antifungal and Antibacterial Activities

Ethyl 2-((3-methyl-1-phenyl-1H-pyrazol-4-yl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, containing a trifluoromethyl group, exhibits good in vitro antifungal and antibacterial activities due to the bromine substituent .

Mécanisme D'action

Biochemical Pathways

neuroprotective and anti-inflammatory properties . It has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Result of Action

The molecular results revealed that the compound has promising neuroprotective and anti-inflammatory properties . It has been shown to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Propriétés

IUPAC Name |

5-[4-(trifluoromethyl)phenyl]-1,2-dihydro-1,2,4-triazole-3-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3S/c10-9(11,12)6-3-1-5(2-4-6)7-13-8(16)15-14-7/h1-4H,(H2,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQUKWJCBQOBEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=S)NN2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26729103 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336069.png)

![2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on](/img/structure/B6336072.png)